
Methyl 4-(3-fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(3-fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that features a fluoropyridine moiety
Métodos De Preparación
The synthesis of Methyl 4-(3-fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps. The fluoropyridine moiety can be synthesized using methods such as the Balz-Schiemann reaction, which involves the conversion of an amino group to a fluorine atom . The quinoline core can be constructed through cyclization reactions involving appropriate precursors. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The fluoropyridine moiety can be oxidized under specific conditions.
Reduction: The carbonyl group in the quinoline core can be reduced to form alcohol derivatives.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Methyl 4-(3-fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes or receptors, potentially inhibiting or activating their function. The quinoline core may also play a role in binding to specific sites within biological systems, affecting various pathways.
Comparación Con Compuestos Similares
Similar compounds include other fluoropyridine derivatives and quinoline-based molecules. Compared to these, Methyl 4-(3-fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its combined structural features, which may confer distinct chemical and biological properties. Similar compounds include:
This compound’s uniqueness lies in its potential for diverse applications and its specific interactions with biological targets.
Propiedades
Número CAS |
853313-80-1 |
|---|---|
Fórmula molecular |
C19H21FN2O3 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
methyl 4-(3-fluoropyridin-4-yl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C19H21FN2O3/c1-10-15(18(24)25-4)16(11-5-6-21-9-12(11)20)17-13(22-10)7-19(2,3)8-14(17)23/h5-6,9,16,22H,7-8H2,1-4H3 |
Clave InChI |
KTOOEGIFGWWUON-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C=NC=C3)F)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


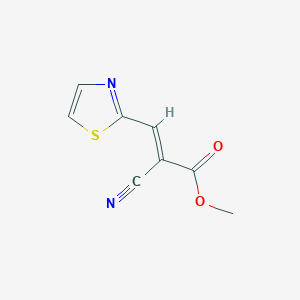

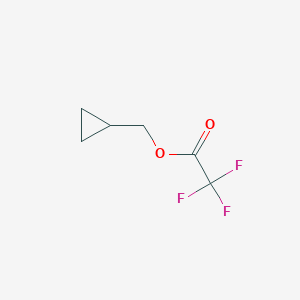


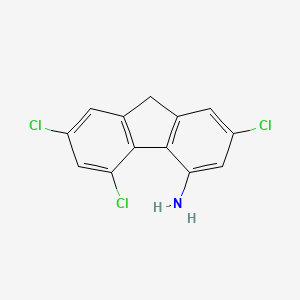
![(3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one](/img/structure/B11949565.png)



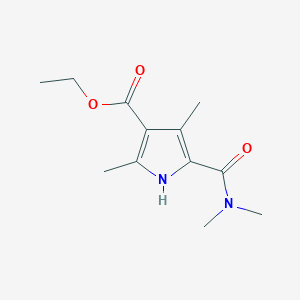
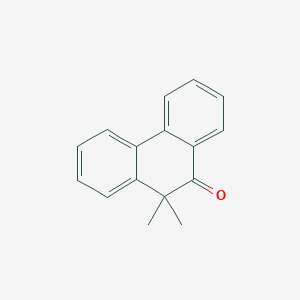

![2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione](/img/structure/B11949608.png)
